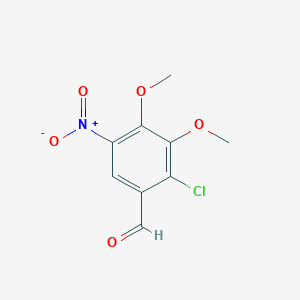
2-Chloro-3,4-dimethoxy-5-nitro-benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-3,4-dimethoxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C9H8ClNO5 It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine, methoxy, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
2-chloro-3,4-dimethoxy-5-nitrobenzaldehyde can be synthesized through the nitration of 2-chloro-3,4-dimethoxybenzaldehyde. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of 2-chloro-3,4-dimethoxy-5-nitrobenzaldehyde may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-3,4-dimethoxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Amines, thiols.
Condensation Reagents: Malononitrile, ethyl cyanoacetate.
Major Products Formed
Reduction: 2-chloro-3,4-dimethoxy-5-aminobenzaldehyde.
Substitution: 2-substituted-3,4-dimethoxy-5-nitrobenzaldehyde derivatives.
Condensation: Various heterocyclic compounds, such as pyrazoles and pyridines.
Scientific Research Applications
2-chloro-3,4-dimethoxy-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-chloro-3,4-dimethoxy-5-nitrobenzaldehyde and its derivatives involves interactions with specific molecular targets and pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-nitrobenzaldehyde: Similar structure but lacks the methoxy groups.
3,4-dimethoxybenzaldehyde: Lacks the chlorine and nitro groups.
5-nitrovanillin: Contains a hydroxyl group instead of a chlorine atom.
Uniqueness
2-chloro-3,4-dimethoxy-5-nitrobenzaldehyde is unique due to the presence of both electron-donating (methoxy) and electron-withdrawing (nitro and chloro) groups on the benzene ring. This combination of substituents imparts distinct chemical reactivity and potential for diverse applications in synthesis and research .
Properties
Molecular Formula |
C9H8ClNO5 |
|---|---|
Molecular Weight |
245.61 g/mol |
IUPAC Name |
2-chloro-3,4-dimethoxy-5-nitrobenzaldehyde |
InChI |
InChI=1S/C9H8ClNO5/c1-15-8-6(11(13)14)3-5(4-12)7(10)9(8)16-2/h3-4H,1-2H3 |
InChI Key |
PKUPDUIRTWLSQH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1OC)Cl)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















